trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
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Description
“trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride” is a unique chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C5H12ClNO2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 153.61 . The SMILES string representation of this compound isO[C@@H]1C@HNC.[H]Cl
. The InChI representation is 1S/C5H11NO2.ClH/c1-6-4-2-8-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
.
Scientific Research Applications
1. Novel Synthetic Opioids Research
A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, developed at the Upjohn Company, highlights the importance of international early warning systems in tracking emerging psychoactive substances. This research underscores the necessity for pre-emptive research to provide drug metabolism and pharmacokinetic data to ensure early detection of new substances in toxicological samples. Such studies emphasize the critical role of stereochemistry in determining potency, suggesting that detection methods should consider configuration determination (Sharma et al., 2018).
2. Tranexamic Acid as an Antifibrinolytic Agent
Tranexamic acid, a synthetic derivative of lysine, acts as an antifibrinolytic agent by blocking the interaction of plasmin(ogen) with fibrin, thereby preventing fibrin clot dissolution. It is indicated for use in conditions with abnormal bleeding where hyperfibrinolysis is involved. This agent has shown efficacy in reducing blood loss in various surgical procedures and conditions amenable to antifibrinolytic therapy (McCormack, 2012).
3. Biomarkers for Investigating Tobacco and Cancer
The study of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. This research evaluates currently available methods for quantifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke, highlighting the utility of such assays in providing information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans (Hecht, 2002).
4. Xylan Derivatives and Their Application Potential
Chemical modification of xylan to produce biopolymer ethers and esters showcases specific properties depending on the functional groups and the degree of substitution. This review details the synthesis and potential applications of xylan derivatives, including their use as drug delivery systems and antimicrobial agents, emphasizing the importance of advanced analytical techniques in describing structure-property relationships (Petzold-Welcke et al., 2014).
5. MDMA-Assisted Psychotherapy
Research on 3,4-methylenedioxymethamphetamine (MDMA) explores its potential therapeutic applications beyond its known use in treating posttraumatic stress disorder (PTSD), including treating anxiety associated with autism and alcohol use disorder. This paper discusses the history, pharmacological mechanisms, safety issues, and clinical applications of MDMA, pointing towards the final phase of drug development for its use as a medicine (Sessa et al., 2019).
Properties
IUPAC Name |
(3R,4S)-4-(methylamino)oxolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-2-8-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIMNKLZVSCNGV-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1COC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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